molecular formula C8H11NO B13125308 5-Isopropyl-1H-pyrrole-2-carbaldehyde

5-Isopropyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B13125308
M. Wt: 137.18 g/mol
InChI Key: MPBRUYVJDIBILV-UHFFFAOYSA-N
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Description

5-Isopropyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C8H11NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of an isopropyl group at the 5-position and an aldehyde group at the 2-position of the pyrrole ring. It is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the condensation of an appropriate aldehyde with a pyrrole derivative. For instance, the reaction of isopropylamine with pyrrole-2-carboxaldehyde under acidic conditions can yield the desired compound. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The compound is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.

Major Products Formed

    Oxidation: 5-Isopropyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 5-Isopropyl-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

5-Isopropyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Isopropyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyrrole ring can also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-2-carboxaldehyde: Lacks the isopropyl group, making it less hydrophobic.

    5-Methyl-1H-pyrrole-2-carbaldehyde: Contains a methyl group instead of an isopropyl group, affecting its steric and electronic properties.

    5-Ethyl-1H-pyrrole-2-carbaldehyde: Contains an ethyl group, which is intermediate in size between methyl and isopropyl groups.

Uniqueness

5-Isopropyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of the isopropyl group, which increases its hydrophobicity and can influence its reactivity and interactions with other molecules. This structural feature can enhance its potential as a building block in organic synthesis and its biological activity.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

5-propan-2-yl-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C8H11NO/c1-6(2)8-4-3-7(5-10)9-8/h3-6,9H,1-2H3

InChI Key

MPBRUYVJDIBILV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(N1)C=O

Origin of Product

United States

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